AZ2: A Technical Guide to a Highly Selective PI3Kγ Inhibitor
AZ2: A Technical Guide to a Highly Selective PI3Kγ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AZ2, a potent and highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ). This document details its chemical structure, mechanism of action, isoform selectivity, and provides detailed protocols for relevant experimental procedures.
Core Concepts: Chemical Structure and Mechanism of Action
AZ2 is a small molecule inhibitor that targets the ATP-binding pocket of the p110γ catalytic subunit of PI3Kγ. Its chemical structure is detailed below.
Chemical Structure of AZ2
| Identifier | Value |
| IUPAC Name | 2-((6-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-2-yl)amino)ethanol |
| SMILES | Cc1nnc(o1)-c2sc3c(c2)c(ncn3)N4CCOCC4NCCO |
| Molecular Formula | C16H19N5O4S |
| Molecular Weight | 389.42 g/mol |
AZ2 exhibits a unique inhibitory mechanism. While it binds to a conserved region of the ATP-binding site, a characteristic of Type I kinase inhibitors, its binding induces a "DFG-out" conformational change in the activation loop. This mechanism, more commonly associated with Type II inhibitors, is specific to PI3Kγ and is a key determinant of its remarkable selectivity.
Quantitative Data: Isoform Selectivity
The selectivity of a PI3K inhibitor is a critical factor in its therapeutic potential, as off-target inhibition of other isoforms can lead to undesirable side effects. AZ2 demonstrates exceptional selectivity for PI3Kγ over other Class I PI3K isoforms (α, β, and δ).
| PI3K Isoform | pIC50 | IC50 (nM) | Selectivity vs. PI3Kγ |
| PI3Kγ | 9.3 | 0.5 | - |
| PI3Kα | < 6 | > 10,000 | > 20,000-fold |
| PI3Kβ | < 6 | > 10,000 | > 20,000-fold |
| PI3Kδ | 6.8 | 158 | ~316-fold |
Note: IC50 values are approximate and can vary depending on the specific assay conditions.
Signaling Pathway Inhibition
AZ2 exerts its effects by inhibiting the PI3K/Akt signaling pathway, a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. By selectively targeting PI3Kγ, which is predominantly expressed in hematopoietic cells, AZ2 can modulate immune responses and inflammation.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of AZ2 on PI3Kγ.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the in vitro potency of AZ2 against PI3Kγ using a luminescence-based ADP detection assay.
Caption: Workflow for a PI3Kγ biochemical kinase assay using the ADP-Glo™ format.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of AZ2 in DMSO.
-
Dilute recombinant human PI3Kγ enzyme in kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% CHAPS).
-
Prepare a solution of PIP2 substrate in kinase buffer.
-
Prepare a solution of ATP in water.
-
-
Assay Procedure:
-
Add 1 µL of the AZ2 serial dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of the diluted PI3Kγ enzyme to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing PIP2 substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect ADP formation by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle (DMSO) control.
-
Plot the normalized data against the logarithm of the AZ2 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Western Blot for Akt Phosphorylation
This protocol describes how to assess the cellular activity of AZ2 by measuring the phosphorylation of Akt, a key downstream effector of PI3Kγ, in a relevant cell line (e.g., THP-1 monocytes).
Caption: Workflow for Western blot analysis of Akt phosphorylation.
Methodology:
-
Cell Culture and Treatment:
-
Seed THP-1 cells in a 6-well plate at a density of 1 x 10⁶ cells/mL and allow them to adhere.
-
Treat the cells with varying concentrations of AZ2 or DMSO for 1-2 hours.
-
Stimulate the cells with a GPCR agonist, such as C5a (10 nM), for 10 minutes to activate the PI3Kγ pathway.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
-
This technical guide provides a foundational understanding of AZ2 for researchers and drug development professionals. The provided data and protocols can serve as a starting point for further investigation into the therapeutic potential of this highly selective PI3Kγ inhibitor.
